Differentiated Calpain-I Isoform Potency: ALLM vs. ALLN
ALLM (Calpain Inhibitor-2) demonstrates a distinct, moderate selectivity for calpain I over calpain II, and importantly, it is a weak inhibitor of the proteasome. In contrast, the structurally related comparator ALLN exhibits a less favorable calpain I/II selectivity profile and is a more potent proteasome inhibitor. Specifically, ALLM inhibits calpain I with a Ki of 120 nM, calpain II with a Ki of 230 nM, and the proteasome with a Ki of ~6 µM . The comparator ALLN inhibits calpain I with a Ki of 190 nM, calpain II with a Ki of 220 nM, and the proteasome with a Ki of 6 µM . While both compounds have similar proteasome Ki values, ALLM offers a 1.9-fold selectivity for calpain I over calpain II, whereas ALLN exhibits minimal selectivity (1.2-fold) . This difference in calpain isoform preference, combined with the avoidance of potent proteasome inhibition, allows for cleaner functional assignment in cellular studies.
| Evidence Dimension | Calpain I and Calpain II Inhibitory Potency (Ki) and Isoform Selectivity Ratio |
|---|---|
| Target Compound Data | Calpain I Ki = 120 nM; Calpain II Ki = 230 nM; Selectivity Ratio (Calpain I/II) = 1.9-fold |
| Comparator Or Baseline | ALLN: Calpain I Ki = 190 nM; Calpain II Ki = 220 nM; Selectivity Ratio = 1.2-fold |
| Quantified Difference | ALLM is 1.6-fold more potent against calpain I (120 nM vs 190 nM) and exhibits a 1.6-fold better selectivity ratio for calpain I over calpain II (1.9 vs 1.2). |
| Conditions | In vitro enzyme inhibition assays with purified calpain isoforms and proteasome. |
Why This Matters
This differential isoform selectivity and reduced proteasome engagement makes ALLM a more precise tool for dissecting calpain I-specific biology, minimizing confounding off-target effects.
